molecular formula C20H23NO4S2 B2536000 (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1-(2-methoxyphenyl)cyclopropyl)methanone CAS No. 2034308-04-6

(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1-(2-methoxyphenyl)cyclopropyl)methanone

Cat. No.: B2536000
CAS No.: 2034308-04-6
M. Wt: 405.53
InChI Key: PVMJOBPXHKOSKX-UHFFFAOYSA-N
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Description

(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1-(2-methoxyphenyl)cyclopropyl)methanone is a structurally complex small molecule featuring a 1,4-thiazepane ring sulfonated at the 1-position, a thiophene substituent at the 7-position, and a 1-(2-methoxyphenyl)cyclopropyl group linked via a ketone bridge. The 2-methoxyphenyl group may contribute to π-π stacking interactions or hydrogen bonding, influencing bioactivity.

Properties

IUPAC Name

(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-[1-(2-methoxyphenyl)cyclopropyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4S2/c1-25-16-6-3-2-5-15(16)20(9-10-20)19(22)21-11-8-18(17-7-4-13-26-17)27(23,24)14-12-21/h2-7,13,18H,8-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMJOBPXHKOSKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CC2)C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1-(2-methoxyphenyl)cyclopropyl)methanone , commonly referred to as EVT-2659967, is a complex organic molecule notable for its unique structural features. It incorporates a thiazepane ring , dioxido functional groups , and thiophene moieties . These characteristics suggest potential biological activities that could be harnessed in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C13H15N3O3S2C_{13}H_{15}N_{3}O_{3}S_{2} with a molecular weight of approximately 325.4 g/mol. The structure includes:

  • Thiazepane Ring : A seven-membered heterocyclic compound containing sulfur and nitrogen.
  • Thiophene Moieties : Known for their electronic properties and biological activities.
  • Dioxido Functional Group : Enhances reactivity and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic pathway may include:

  • Formation of the Thiazepane Ring : Cyclization involving a suitable dithiol and an amine.
  • Introduction of Thiophene Group : Substitution using thiophene derivatives.
  • Attachment of the Cyclopropyl Moiety : Condensation reactions under acidic or basic conditions.

Antimicrobial Properties

Compounds containing thiophene units have demonstrated significant antimicrobial activities. Studies indicate that derivatives of thiophene exhibit varying degrees of effectiveness against bacterial strains, suggesting that EVT-2659967 may possess similar properties due to its structural components .

Anti-inflammatory Effects

Research has shown that thiazepane derivatives can exhibit anti-inflammatory effects. The presence of the dioxido group may enhance these properties by modulating inflammatory pathways, making it a candidate for further investigation in inflammatory disease models .

Antitumor Activity

The compound's structure suggests potential antitumor activity. Preliminary studies on structurally similar compounds have indicated inhibition of cancer cell proliferation, particularly in leukemia cell lines . Further exploration into EVT-2659967's mechanism of action could reveal its efficacy against various cancer types.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several thiophene-containing compounds, including derivatives similar to EVT-2659967. Results showed promising inhibition against Gram-positive and Gram-negative bacteria, highlighting the potential applications in treating infections .

Study 2: Anti-inflammatory Mechanism

In vitro studies assessed the anti-inflammatory effects of thiazepane derivatives on human cell lines. The results indicated a reduction in pro-inflammatory cytokine production, suggesting that EVT-2659967 could modulate immune responses effectively .

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) models can be utilized to predict the biological efficacy of EVT-2659967 based on its structural characteristics. By analyzing similar compounds, researchers can identify key functional groups that enhance biological activity, guiding future synthesis and modifications .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiophene units exhibit significant antimicrobial properties. The structural features of this compound may allow it to interact with bacterial cell membranes or inhibit key enzymes, thereby exerting its antimicrobial effects .

Antitumor Potential

Preliminary studies suggest that derivatives of thiazepanes may possess antitumor activity. The mechanism could involve the modulation of cellular pathways related to cancer cell proliferation and apoptosis . Further investigations are necessary to elucidate the specific pathways affected by this compound.

Anti-inflammatory Effects

The anti-inflammatory properties of similar compounds have been documented, indicating potential applications in treating inflammatory diseases. This compound's ability to inhibit pro-inflammatory cytokines could be explored in future research .

Material Science Applications

In addition to biological applications, the compound's unique structure may lend itself to use in material science. Its potential as a precursor for creating novel polymers or as a dopant in organic electronics is an area ripe for exploration.

Case Study 1: Antimicrobial Testing

A study conducted on derivatives of thiophene-based compounds revealed promising results against various bacterial strains. The tested compound demonstrated inhibitory effects comparable to standard antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 2: Antitumor Activity Assessment

In vitro assays assessing the cytotoxic effects of related thiazepane compounds on cancer cell lines showed significant reductions in cell viability. These findings highlight the need for further exploration into the mechanisms by which this compound may induce apoptosis in tumor cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound is part of a broader family of 1,4-thiazepan-4-yl methanone derivatives. Key structural variations among analogs include substituents on the thiazepane ring and the ketone-linked moiety. Below is a comparative analysis:

Compound Name Substituents (Thiazepane Position 7) Ketone-Linked Moiety Molecular Formula Molecular Weight Key Features
Target Compound Thiophen-2-yl 1-(2-Methoxyphenyl)cyclopropyl C₂₀H₂₂N₂O₃S₂* ~414.5† Cyclopropane rigidity; methoxy group for enhanced solubility/π-interactions
(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone Thiophen-2-yl 1-(Thiophen-2-yl)cyclopentyl C₂₀H₂₄N₂O₂S₃ ~428.6 Dual thiophene moieties; cyclopentyl for increased lipophilicity
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone 2-Chlorophenyl Thiophen-2-yl C₁₆H₁₆ClNOS₂ 337.9 Chlorine substituent enhances electronegativity; lacks sulfone group
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone Phenyl 4-Methylthiazol-5-yl C₁₆H₁₈N₂O₃S₂ 350.5 Thiazole ring introduces nitrogen for hydrogen bonding; phenyl for stability

*Estimated based on analogs; †Calculated using atomic masses.

Functional and Bioactivity Insights

  • Target Compound : The 2-methoxyphenylcyclopropyl group may improve membrane permeability compared to bulkier cyclopentyl analogs () , while the sulfone group could enhance resistance to oxidative metabolism .
  • Chlorophenyl Analog () : The electron-withdrawing chlorine atom likely increases binding affinity to hydrophobic enzyme pockets, but the absence of a sulfone may reduce stability in biological systems .

Hypothesized Bioactivity

  • Kinase Inhibitors : Thiophene and thiazepane motifs are common in kinase-targeting drugs.
  • Antimicrobial Agents : Sulfur-containing heterocycles exhibit activity against plant pathogens (e.g., discusses insecticidal properties of plant-derived compounds) .
  • Metabolic Modulators : The sulfone group may inhibit cytochrome P450 enzymes, extending half-life .

Q & A

Basic: What are the recommended synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with thionation using phosphorus pentasulfide (P₄S₁₀) in dry xylene under reflux (2–6 hours). Post-reaction filtration and recrystallization from ethanol yield intermediates . Optimization should focus on solvent purity, stoichiometric ratios (e.g., 1:1 molar ratio of substrate to P₄S₁₀), and temperature control to minimize side products. Advanced purification techniques, such as column chromatography, may be required for derivatives involving amines (e.g., benzylamine/diphenylamine) .

Advanced: How can contradictory spectroscopic data (e.g., IR vs. NMR) during characterization be resolved?

Methodological Answer:
Contradictions often arise from overlapping functional groups or solvent artifacts. Cross-validate data using:

  • High-resolution mass spectrometry (HRMS) to confirm molecular weight.
  • Density Functional Theory (DFT) simulations to predict IR/NMR spectra and compare with experimental results .
  • Deuterated solvent controls to isolate solvent peaks in NMR. For example, discrepancies in carbonyl signals may require variable-temperature NMR to assess dynamic effects .

Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • HPLC-PDA : Assess purity (>95%) and detect UV-active impurities.
  • FT-IR : Confirm sulfone (S=O, ~1300–1350 cm⁻¹) and cyclopropane (C-H bending, ~1000–1100 cm⁻¹) groups .
  • ¹H/¹³C NMR : Assign thiophene (δ 6.5–7.5 ppm) and methoxyphenyl (δ 3.8 ppm for OCH₃) protons. Use DEPT-135 for quaternary carbon identification .

Advanced: How to design an ecotoxicological study to evaluate this compound’s environmental persistence and biotic impacts?

Methodological Answer:
Adopt a tiered approach per :

Abiotic Stability : Measure hydrolysis/photolysis rates under varying pH/UV conditions.

Biotic Degradation : Use OECD 301/307 protocols with soil microcosms.

Multi-Trophic Assays : Test acute/chronic toxicity in Daphnia magna (aquatic) and Eisenia fetida (terrestrial).

Bioaccumulation : Calculate log Kow (octanol-water partition coefficient) via shake-flask method .

Advanced: What mechanistic approaches are suitable for studying the compound’s reactivity with nucleophiles (e.g., amines)?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via in-situ NMR or UV-Vis spectroscopy under controlled pH/temperature.
  • Computational Modeling : Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO-LUMO) and predict nucleophilic attack sites .
  • Isolation of Intermediates : Quench reactions at partial conversion (e.g., 50%) and characterize intermediates via LC-MS .

Basic: How to assess the compound’s stability under varying storage conditions (e.g., light, humidity)?

Methodological Answer:

  • Forced Degradation Studies : Expose to 40–80°C/75% RH (ICH Q1A guidelines) and monitor degradation via HPLC.
  • Light Sensitivity : Use ICH Q1B photostability chamber (1.2 million lux-hours) and analyze for sulfoxide or cyclopropane ring-opening products .

Advanced: How to align research on this compound with a theoretical framework (e.g., structure-activity relationships)?

Methodological Answer:

  • Conceptual Anchoring : Link to Hammett σ constants for substituent effects on thiophene reactivity or cyclopropane ring strain theories .
  • Hypothesis-Driven Design : Use molecular docking to predict biological targets (e.g., kinase inhibition) and validate via enzyme assays .

Basic: What are common pitfalls in purifying this compound, and how can they be mitigated?

Methodological Answer:

  • Recrystallization Challenges : Low solubility in ethanol may require mixed solvents (e.g., ethanol:DCM 3:1).
  • Amorphous Byproducts : Use seeding with pure crystals or switch to freeze-drying for hygroscopic derivatives .

Advanced: How to address conflicting bioactivity data across in vitro vs. in vivo models?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma protein binding and metabolic clearance (e.g., liver microsomes) to explain bioavailability discrepancies.
  • Multi-Omics Integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-HRMS) to identify off-target effects .

Advanced: What methodologies are recommended for studying the compound’s biotransformation in mammalian systems?

Methodological Answer:

  • In Vitro Metabolite ID : Incubate with hepatocytes (e.g., HepG2) and analyze via UPLC-QTOF-MS/MS.
  • Isotope Labeling : Synthesize ¹³C-labeled cyclopropane to track metabolic cleavage pathways .

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